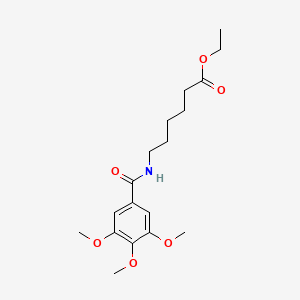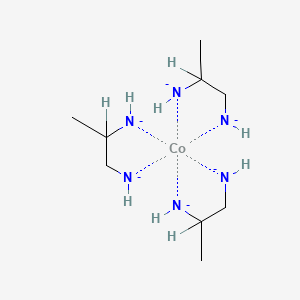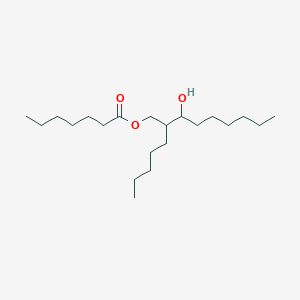![molecular formula C9H16N2O6 B14667943 N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine CAS No. 40423-02-7](/img/structure/B14667943.png)
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of glycine and is classified as an aminocarboxylic acid . This compound is known for its ability to form stable complexes with metal ions, making it valuable in numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis . The reaction conditions often include a weakly acidic medium (pH 6) and moderate temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields, simple reaction control, and minimal impurities . The process often involves continuous production methods and the use of inexpensive raw materials, such as the raw mixture from Strecker synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: Substitution reactions can occur, particularly involving the carboxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in diagnostic imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in water treatment, detergents, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine involves its ability to chelate metal ions. It forms stable complexes by coordinating with metal ions through its carboxyl and amino groups . This chelation process is crucial in its applications, such as in MRI contrast agents, where it helps in enhancing the imaging quality by binding to metal ions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
N-(2-Carboxyethyl)iminodiacetic acid: A derivative of glycine with comparable chelating abilities.
Trisodium dicarboxymethyl alaninate: Known for its biodegradability and environmental compatibility.
Uniqueness
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine is unique due to its high stability and strong chelating ability, making it particularly effective in applications requiring stable metal complexes . Its versatility in various fields, from medicine to industry, also sets it apart from other chelating agents .
Properties
CAS No. |
40423-02-7 |
|---|---|
Molecular Formula |
C9H16N2O6 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]acetic acid |
InChI |
InChI=1S/C9H16N2O6/c1-10(4-7(12)13)2-3-11(5-8(14)15)6-9(16)17/h2-6H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
RTZNBQDMLJXMJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)


![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)




![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)


